molecular formula C47H51NO15 B021224 6alpha-Hydroxypaclitaxel CAS No. 153212-75-0

6alpha-Hydroxypaclitaxel

Cat. No. B021224
M. Wt: 869.9 g/mol
InChI Key: NDCWHEDPSFRTDA-FJMWQILYSA-N
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Description

Synthesis Analysis

The synthesis of 6alpha-Hydroxypaclitaxel is achieved through the epimerization of 6alpha-hydroxy-7-epipaclitaxel, which is prepared from paclitaxel. Various conditions for epimerization were investigated, with optimal results using DBU in xylenes, yielding 80-88% based on unrecovered starting material and minor products like 4-deacetyl analogs (Yuan & Kingston, 1998).

Molecular Structure Analysis

The molecular structure of 6alpha-Hydroxypaclitaxel has been characterized using various analytical techniques. For instance, ion mobility mass spectrometry and tandem mass spectrometry have been employed for the structural characterization of paclitaxel and its metabolites, including 6alpha-Hydroxypaclitaxel (Lee et al., 2016).

Chemical Reactions and Properties

Various studies have explored the chemical reactions and properties of 6alpha-Hydroxypaclitaxel, particularly its formation as a metabolite through human liver metabolism involving cytochrome P450 enzymes. This process results in multiple metabolites, including 6alpha-Hydroxypaclitaxel, indicating significant biochemical interactions and transformations (Bun et al., 2003).

Physical Properties Analysis

The physical properties of 6alpha-Hydroxypaclitaxel, such as size, distribution, and surface morphology, can be determined using techniques like high-performance liquid chromatography (HPLC), laser light scattering, and scanning electron microscopy (Feng & Huang, 2001).

Chemical Properties Analysis

The chemical properties of 6alpha-Hydroxypaclitaxel, particularly its interaction with other chemical substances, have been a subject of interest. For example, its formation can be influenced by various compounds, including antineoplastics and antifungal drugs, through competitive and noncompetitive mechanisms (Bun et al., 2003). Additionally, the effects of emulsifiers on its controlled release from nanospheres of biodegradable polymers have been studied (Feng & Huang, 2001).

Scientific Research Applications

Oncology

Paclitaxel, the parent compound of 6alpha-Hydroxypaclitaxel, is used alone or in multidrug regimens for the therapy of several solid tumours, such as breast, lung, head and neck, and ovarian cancer . The global paclitaxel market was valued at US $4.51 billion in 2021 and is expected to reach over US $11.16 billion by 2030 .

Pharmacokinetics

A new high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS/MS) method has been developed for the determination of paclitaxel and its main metabolite, 6alpha-Hydroxypaclitaxel, in patients’ plasma . This method is applicable to all paclitaxel dosages used in clinical routine . The developed method used a small volume of plasma sample and is based on quick protein precipitation . The chromatographic separation of the analytes was achieved with a SunFire ™ C18 column (3.5 μM, 92 Å, 2,1 x 150 mm); the mobile phases were 0.1% formic acid/bidistilled water and 0.1% formic acid/acetonitrile . The electrospray ionization source worked in positive ion mode and the mass spectrometer operated in selected reaction monitoring mode . The calibration curves resulted linear (R 2 ≥0.9948) over the concentration ranges (1–10000 ng/mL for paclitaxel and 1–1000 ng/mL for 6alpha-Hydroxypaclitaxel) and were characterized by a good accuracy and precision .

Clinical Pharmacokinetic Study

A new high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS/MS) method has been developed for the determination of paclitaxel and 6alpha-Hydroxypaclitaxel in human plasma . This method was applied in a clinical pharmacokinetic study . The method was successfully validated according to the FDA-EMA guidelines on bioanalytical method validation .

Targeted Delivery for Cancer Therapy

Recent advances in nanomedicine have extended the use of paclitaxel, the parent compound of 6alpha-Hydroxypaclitaxel, in the efficient management of cancer . The state of the art of nanoformulations of paclitaxel for its use against cancer are discussed . The properties and applications of paclitaxel nanomedicine are highlighted and several types of paclitaxel nanomedicine systems are discussed .

Pharmaceuticals Applications

6alpha-Hydroxypaclitaxel is intended for Pharmaceuticals applications .

Clinical Pharmacokinetic Study

A new high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS/MS) method for the determination of paclitaxel and 6alpha-Hydroxypaclitaxel in human plasma was developed . This method was applied in a clinical pharmacokinetic study . The method was successfully validated according to the FDA-EMA guidelines on bioanalytical method validation .

Safety And Hazards

6alpha-Hydroxypaclitaxel is a primary human metabolite of Paclitaxel . It is thought to function by attaching to tubulin and preventing the formation of microtubules, ultimately causing cell cycle interruption and cell death . Paclitaxel, from which 6alpha-Hydroxypaclitaxel is derived, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child .

Future Directions

A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6alpha-hydroxypaclitaxel in human plasma has been developed and validated . This could pave the way for more accurate and efficient pharmacokinetic studies involving 6alpha-Hydroxypaclitaxel in the future.

properties

IUPAC Name

[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCWHEDPSFRTDA-FJMWQILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha-Hydroxypaclitaxel

CAS RN

153212-75-0
Record name Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,3S,4R,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-3,4,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153212-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxytaxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153212750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-bis(acetyloxy)-1,8,9-trihydroxy-15-{[(2R,3S)-2-hydroxy-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl benzoate
Source European Chemicals Agency (ECHA)
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Record name 6.ALPHA.-HYDROXYPACLITAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P97L07N47V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
B Posocco, M Buzzo, A Follegot, L Giodini, R Sorio… - PloS One, 2018 - journals.plos.org
Paclitaxel belongs to the taxanes family and it is used, alone or in multidrug regimens, for the therapy of several solid tumours, such as breast-, lung-, head and neck-, and ovarian …
Number of citations: 15 journals.plos.org
JHS Fathima, J Selvaraj, V Sivabalan, UV Rekha… - …, 2021 - ncbi.nlm.nih.gov
… Of the ten analogues, 10-Deacetyltaxol, 7-Epi-10-deacetyltaxol, 7-Epi-Taxol, and 6alpha-Hydroxypaclitaxel showed comparable effects to Paclitaxel as compared with other analogues. …
Number of citations: 4 www.ncbi.nlm.nih.gov
VR Panday, MT Huizing, PH Willemse… - Seminars in …, 1997 - europepmc.org
… It thus can be expected that hepatic dysfunction will have a major impact on the pharmacokinetics of paclitaxel and its main metabolite 6alpha-hydroxypaclitaxel and, thus, on …
Number of citations: 59 europepmc.org
F Xie, E De Thaye, A Vermeulen, J Van Bocxlaer… - … of Pharmaceutical and …, 2018 - Elsevier
After being used for decades in clinical screening, dried blood spots (DBS) have recently received considerable attention for their application in pharmacokinetic and toxicokinetic …
Number of citations: 22 www.sciencedirect.com
S Leskelä, C Jara, LJ Leandro-Garcia… - The …, 2011 - nature.com
… The P-glycoprotein antagonist PSC 833 increases the plasma concentrations of 6alpha-hydroxypaclitaxel, a major metabolite of paclitaxel. Clin Cancer Res 2001; 7: 1610–1617. …
Number of citations: 157 www.nature.com
NJ Lakhani, A Sparreboom, X Xu, TD Veenstra… - Journal of …, 2007 - Elsevier
The aim of this study was to characterize the metabolic pathways of 2‐methoxyestradiol (2ME2), an investigational anticancer drug. In vitro metabolism studies were performed by …
Number of citations: 44 www.sciencedirect.com
JJMA Hendrikx - 2014 - dspace.library.uu.nl
… Quantitative determination of paclitaxel and its metabolites, 6alpha-hydroxypaclitaxel and p-3’hydroxypaclitaxel, in human plasma using column-switching liquid chromatography/…
Number of citations: 2 dspace.library.uu.nl
JF Deeken, WD Figg, SE Bates… - Anti-cancer drugs, 2007 - journals.lww.com
A great deal of effort has been spent in defining the pharmacokinetics and pharmacodynamics of investigational and registered anticancer agents. Often, there is a marked variability in …
Number of citations: 88 journals.lww.com
YK Zee, BC Goh, SC Lee - Future oncology, 2012 - Future Medicine
Drug interactions may be exploited to overcome pharmacokinetic issues in order to improve the therapeutic index of a drug, with clinical goals of reducing the dose of the active drug …
Number of citations: 12 www.futuremedicine.com
S Liu - 2009 - search.proquest.com
Methods. Pharmacokinetic studies were conducted for gemcitabine in urothelial cancer, paclitaxel in breast cancer and capecitabine in colorectal caner among patients stratified into …
Number of citations: 0 search.proquest.com

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